N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-12-7-8-24-14-5-2-1-4-11(12)14)13-10-26-18(20-13)21-17(23)15-6-3-9-25-15/h1-6,9-10,12H,7-8H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYWZAPPBWWGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl and thiophene intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include:
Chromene derivatives: Prepared through cyclization reactions involving phenols and aldehydes.
Thiophene derivatives: Synthesized via the Gewald reaction, which involves the condensation of ketones with elemental sulfur and nitriles.
Thiazole derivatives: Formed through Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenyl and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Functional groups on the chromenyl, thiophene, or thiazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone or thiophene oxide derivatives, while reduction may produce dihydrochromene or dihydrothiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide would depend on its specific interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-4-yl)-2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-(3,4-dihydro-2H-chromen-4-yl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3,4-dihydro-2H-chromen-4-yl)-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide is unique due to the combination of chromenyl, thiophene, and thiazole rings in its structure. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
